molecular formula C21H17Cl2N3O4 B331174 5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE

5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE

Cat. No.: B331174
M. Wt: 446.3 g/mol
InChI Key: GJIWPALFSQATGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two methoxybenzamide groups and a pyridinyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-amino-2-pyridinylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may act as a dopamine receptor antagonist, affecting neurotransmitter signaling in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-CHLORO-N-[6-(5-CHLORO-2-METHOXYBENZAMIDO)PYRIDIN-2-YL]-2-METHOXYBENZAMIDE apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its specific binding affinity and selectivity for certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C21H17Cl2N3O4

Molecular Weight

446.3 g/mol

IUPAC Name

5-chloro-N-[6-[(5-chloro-2-methoxybenzoyl)amino]pyridin-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C21H17Cl2N3O4/c1-29-16-8-6-12(22)10-14(16)20(27)25-18-4-3-5-19(24-18)26-21(28)15-11-13(23)7-9-17(15)30-2/h3-11H,1-2H3,(H2,24,25,26,27,28)

InChI Key

GJIWPALFSQATGH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.